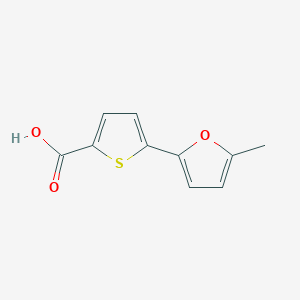
5-(5-甲基呋喃-2-基)噻吩-2-羧酸
描述
5-(5-Methylfuran-2-yl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C10H8O3S It is a heterocyclic compound containing both furan and thiophene rings, which are known for their aromatic properties
科学研究应用
5-(5-Methylfuran-2-yl)thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
生化分析
Biochemical Properties
5-(5-Methylfuran-2-yl)thiophene-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are crucial as they help in modulating the activity of these enzymes, thereby influencing the cellular redox state. Additionally, 5-(5-Methylfuran-2-yl)thiophene-2-carboxylic acid can bind to proteins involved in signal transduction pathways, affecting their function and downstream signaling events .
Cellular Effects
The effects of 5-(5-Methylfuran-2-yl)thiophene-2-carboxylic acid on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 5-(5-Methylfuran-2-yl)thiophene-2-carboxylic acid can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell survival and proliferation . Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 5-(5-Methylfuran-2-yl)thiophene-2-carboxylic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as transcription factors and receptors, thereby modulating their activity . For example, 5-(5-Methylfuran-2-yl)thiophene-2-carboxylic acid has been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor involved in inflammatory responses . Additionally, this compound can act as an enzyme inhibitor, affecting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(5-Methylfuran-2-yl)thiophene-2-carboxylic acid can change over time due to its stability and degradation properties . This compound is relatively stable under normal laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that 5-(5-Methylfuran-2-yl)thiophene-2-carboxylic acid can have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression . These temporal effects are important for understanding the long-term impact of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of 5-(5-Methylfuran-2-yl)thiophene-2-carboxylic acid vary with different dosages in animal models . At low doses, this compound has been shown to have beneficial effects, such as reducing oxidative stress and inflammation . At high doses, 5-(5-Methylfuran-2-yl)thiophene-2-carboxylic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound in preclinical studies.
Metabolic Pathways
5-(5-Methylfuran-2-yl)thiophene-2-carboxylic acid is involved in several metabolic pathways, including those related to oxidative stress and inflammation . This compound can interact with enzymes such as cytochrome P450 and glutathione S-transferase, which are involved in the detoxification of reactive oxygen species and xenobiotics . Additionally, 5-(5-Methylfuran-2-yl)thiophene-2-carboxylic acid can affect the levels of metabolites such as glutathione and malondialdehyde, which are indicators of oxidative stress .
Transport and Distribution
The transport and distribution of 5-(5-Methylfuran-2-yl)thiophene-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by organic anion transporters and can bind to serum albumin in the bloodstream . These interactions influence the localization and accumulation of 5-(5-Methylfuran-2-yl)thiophene-2-carboxylic acid within different tissues, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 5-(5-Methylfuran-2-yl)thiophene-2-carboxylic acid is critical for its activity and function . This compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . In the mitochondria, 5-(5-Methylfuran-2-yl)thiophene-2-carboxylic acid can influence mitochondrial function and energy production . In the nucleus, this compound can modulate gene expression by interacting with transcription factors and chromatin .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methylfuran-2-yl)thiophene-2-carboxylic acid typically involves the carboxylation of the corresponding furan or thiophene derivatives. One common method includes the reaction of 5-methylfuran-2-carboxylic acid with thiophene-2-carboxylic acid under specific conditions to form the desired product . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of 5-(5-Methylfuran-2-yl)thiophene-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-(5-Methylfuran-2-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
作用机制
The mechanism of action of 5-(5-Methylfuran-2-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings allow it to participate in π-π interactions and hydrogen bonding, which can influence its binding to biological targets. These interactions can modulate various biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
- 5-Methylfuran-2-carboxylic acid
- Thiophene-2-carboxylic acid
- 2-Furylthiophene derivatives
Uniqueness
5-(5-Methylfuran-2-yl)thiophene-2-carboxylic acid is unique due to the presence of both furan and thiophene rings in its structure This dual aromatic system imparts distinct chemical and physical properties, making it valuable for various applications
属性
IUPAC Name |
5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S/c1-6-2-3-7(13-6)8-4-5-9(14-8)10(11)12/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMYBMVEUSDVSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine](/img/structure/B1416088.png)
![N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine](/img/structure/B1416089.png)
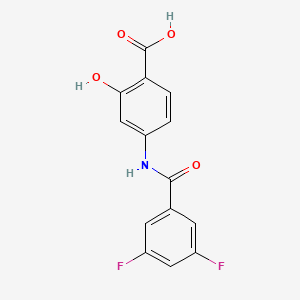
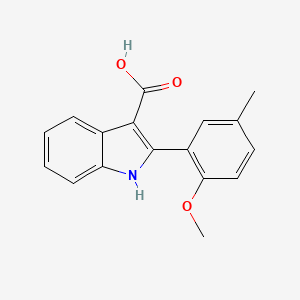
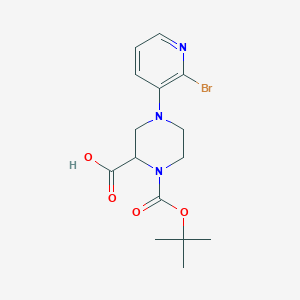
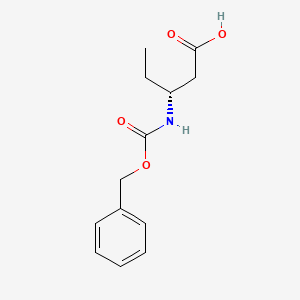
![[2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone](/img/structure/B1416100.png)
![1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1416101.png)
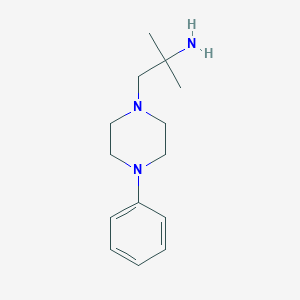

![4-(5-Bromo-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416105.png)
![4-(4-Formyl-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416106.png)
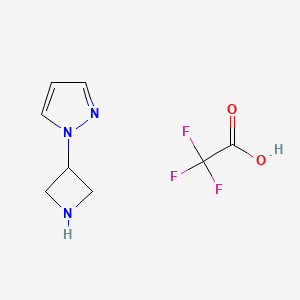
![4-(3-Bromopyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416109.png)
